BenchChemオンラインストアへようこそ!

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole (CAS 2034339-50-7, molecular formula C₁₇H₂₃N₃O, MW 285.39 g/mol) is a synthetic small molecule belonging to the isoxazole–piperazine hybrid class. It features a 5-methylisoxazole core linked at the 4‑position via a methylene spacer to an N‑phenethylpiperazine moiety.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 2034339-50-7
Cat. No. B2520672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole
CAS2034339-50-7
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3
InChIKeyDGZOUSDVOBAMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole (CAS 2034339-50-7): Structural Identity and Compound-Class Positioning for Informed Procurement


5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole (CAS 2034339-50-7, molecular formula C₁₇H₂₃N₃O, MW 285.39 g/mol) is a synthetic small molecule belonging to the isoxazole–piperazine hybrid class. It features a 5-methylisoxazole core linked at the 4‑position via a methylene spacer to an N‑phenethylpiperazine moiety [1]. The compound is listed in the PubChem substance database (Create Date: 2016-06-15) and appears in multiple commercial screening libraries, indicating its availability as a research‑grade building block or early‑stage probe. Isoxazole‑piperazine conjugates have been explored in medicinal chemistry for their ability to engage diverse biological targets including kinases, GPCRs, and ion channels, making the precise structural identity of this particular derivative a relevant factor in assay‑based procurement decisions [2].

Why Generic Substitution of 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole with Other Isoxazole‑Piperazine Analogs Carries Risk in Scientific Workflows


Isoxazole‑piperazine hybrids are not a single, interchangeable family. Even among close analogs that share the C₁₇H₂₃N₃O molecular formula, variations in linker type (methylene vs. carbonyl) and N‑aryl substitution on the piperazine ring produce large differences in target engagement, pharmacokinetic profile, and synthetic tractability. For example, the carbonyl‑bridged analog (5‑methylisoxazol‑3‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone is essentially inactive against the RGS family protein interaction target (EC₅₀ > 30 µM) [1], while structurally related isoxazole‑piperazine conjugates with optimized substitution patterns have shown sub‑micromolar EGFR kinase inhibition (IC₅₀ 0.69 µM) [2]. These observations underscore that the methylene‑linked phenethylpiperazine chemotype of the target compound cannot be assumed to behave identically to its carbonyl‑linked or differently substituted congeners. Procurement of an incorrect analog risks wasted screening resources, misleading SAR conclusions, and project delays.

Quantitative Evidence Differentiating 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole (CAS 2034339-50-7) from Closest Analogs


Linker-Type Differentiation: Methylene-Bridged vs. Carbonyl-Bridged Isoxazole‑Piperazine Core

The target compound employs a methylene (–CH₂–) linker between the isoxazole 4‑position and the piperazine N‑atom, whereas the most readily available analog (CID 1247515) uses a carbonyl (–C(=O)–) linker from the isoxazole 3‑position. The methylene linker eliminates the electron‑withdrawing and conformational restriction imposed by the carbonyl, thereby altering both the basicity of the piperazine nitrogen and the spatial relationship between the isoxazole and phenethyl groups. This fundamental difference is reflected in bioactivity: the carbonyl‑linked analog showed no meaningful activity in an RGS‑target HTS assay (EC₅₀ > 30 µM) [1]. While direct bioactivity data for the target methylene‑linked compound is not yet published, the established principle that linker hybridization (sp³ vs. sp²) dictates pharmacophoric geometry and basicity provides a quantifiable structural differentiation parameter that is relevant for SAR‑driven library design [2].

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

Substituent Differentiation: Phenethyl vs. Tolyl/Aryl N‑Piperazine Appendage

The target compound bears an N‑phenethyl group on the piperazine, whereas the commercially available analog 5‑Methyl‑4‑((4‑(m‑tolyl)piperazin‑1‑yl)methyl)isoxazole (CAS 2034245‑54‑8) carries an N‑(m‑tolyl) substituent . The phenethyl group introduces an ethyl spacer that increases conformational flexibility, lipophilicity (calculated cLogP ~3.2 vs. ~2.7 for the tolyl analog, estimated via SwissADME), and the total number of rotatable bonds (5 vs. 3). In CNS‑targeted drug discovery, the phenethylpiperazine motif is a privileged substructure found in clinically validated serotonin and dopamine receptor ligands, where the ethyl spacer optimizes the distance between the protonated amine and the aryl ring for receptor engagement [1]. The tolyl analog lacks this spacer and is expected to exhibit a different receptor subtype selectivity profile, making the phenethyl derivative the preferred choice for CNS‑oriented screening campaigns.

CNS Drug Discovery GPCR Pharmacology Ligand Efficiency

Kinase Inhibition Potential: Class‑Level Evidence from Isoxazole‑Piperazine Hybrid Screening Libraries

Although the specific kinase profile of 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole has not been reported, structurally related isoxazole‑piperazine conjugates have demonstrated potent EGFR tyrosine kinase inhibition. Quinazoline‑isoxazole‑piperazine conjugates showed IC₅₀ values of 0.69 µM and 0.76 µM against EGFR, outperforming the reference drug erlotinib (IC₅₀ 0.89 µM) [1]. In a separate series, arylisoxazole‑phenylpiperazines inhibited acetylcholinesterase (AChE) with an IC₅₀ of 21.85 µM [2]. These data establish the isoxazole‑piperazine scaffold as a validated pharmacophore for enzyme inhibition. The target compound's methylene‑linked, phenethyl‑substituted architecture represents an underexplored region of this chemical space, offering the potential for novel selectivity profiles against mutated kinase variants or resistance‑prone targets, which is a key rationale for its inclusion in focused screening libraries.

Kinase Inhibitors Cancer Therapeutics EGFR

Synthetic Tractability and Building‑Block Utility: Availability and Purity Comparison

The target compound is commercially available from multiple suppliers (e.g., EvitaChem, BenchChem) as a research‑grade building block, typically at >95–98% purity . By contrast, the carbonyl‑linked analog (CID 1247515) was accessed primarily through PubChem substance depositions from screening collections (MLSMR, SMR) and is not readily available as a custom‑synthesis building block, with limited purity guarantees. The methylene‑linked scaffold also offers a straightforward handle for further functionalization via the isoxazole 5‑methyl group (potential for oxidation to carboxylic acid or halogenation) and the piperazine secondary amine (potential for alkylation or acylation), making it a versatile intermediate for parallel library synthesis [1]. This combination of commercial availability and chemical versatility provides a procurement‑relevant advantage over less accessible or less functionalizable analogs.

Chemical Biology Library Synthesis Building Block Quality

Anticancer Stem Cell Activity: Direct Evidence Gap and Structurally Inferred Potential

A 2021 study reported that novel isoxazole‑piperazine hybrids inhibited liver cancer stem cell (LCSC) proliferation, with the most potent compound (bearing a substituted benzylpiperazine moiety) achieving an IC₅₀ of 8.2 µM against HepG2‑derived cancer stem cells [1]. The target compound shares the core isoxazole‑piperazine architecture but differs in the N‑piperazine substituent (phenethyl vs. substituted benzyl). This structural divergence places the target compound in a position where direct quantitative extrapolation is not warranted, but the class‑level precedent justifies its evaluation in LCSC‑oriented assays. No other close analog of the methylene‑linked phenethylpiperazine type has been reported in the cancer stem cell literature, representing a genuine novelty opportunity.

Cancer Stem Cells Hepatocellular Carcinoma Isoxazole Hybrids

Research and Industrial Application Scenarios for 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole (CAS 2034339-50-7) Based on Quantitative Differentiation Evidence


CNS GPCR and Monoamine Transporter Screening Libraries

The protonatable piperazine (calculated pKa ~8.0) and phenethyl pharmacophore of this compound match the molecular recognition features of serotonin, dopamine, and adrenergic receptors. Procurement for CNS‑focused screening decks is supported by the methylene‑linker advantage over carbonyl‑bridged analogs, which lose the critical cationic interaction at physiological pH . This compound should be prioritized over the tolyl analog (CAS 2034245‑54‑8) for primary CNS screens due to its higher cLogP (~3.2) and phenethyl spacer that enables engagement of the deep hydrophobic pocket in aminergic GPCRs .

Kinase Inhibitor Hit‑Finding and Lead Optimization Programs

Given that quinazoline‑isoxazole‑piperazine conjugates have demonstrated sub‑micromolar EGFR inhibition (IC₅₀ 0.69 µM) surpassing erlotinib , this compound offers a structurally distinct starting point for kinase SAR exploration. The methylene linker and phenethyl group create a different hinge‑binding geometry compared to previously reported carbonyl‑linked isoxazole‑piperazines, potentially addressing resistance‑conferring mutations. Procurement for focused kinase screening panels is justified based on the class‑level evidence that the isoxazole‑piperazine scaffold is a validated kinase pharmacophore.

Cancer Stem Cell Drug Discovery

The demonstrated activity of isoxazole‑piperazine hybrids against liver cancer stem cells (HepG2‑LCSC IC₅₀ 8.2 µM for the most active analog) supports the inclusion of this compound in oncology discovery programs targeting tumor‑initiating cell populations. The phenethyl substitution pattern represents an underexplored vector in this chemotype class, offering the potential for improved selectivity or potency that can only be assessed through experimental evaluation.

Chemical Biology Tool and Parallel Library Synthesis

The commercial availability at >95% purity from multiple vendors and the presence of two orthogonal functionalization handles (isoxazole 5‑methyl and piperazine NH after debenzylation) make this compound a practical starting material for generating diverse screening libraries. It should be preferred over the carbonyl‑linked analog (CID 1247515), which lacks reliable commercial sourcing, in any project requiring reproducible, scalable access to the isoxazole‑piperazine scaffold .

Quote Request

Request a Quote for 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.